molecular formula C24H33N3O3S B2432613 N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide CAS No. 338955-39-8

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide

Cat. No.: B2432613
CAS No.: 338955-39-8
M. Wt: 443.61
InChI Key: HYZQLVUKFJXZFE-UHFFFAOYSA-N
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Description

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide: is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound features a benzimidazole core substituted with dimethyl and octyl groups, and a methoxybenzenesulfonamide moiety, making it a subject of interest in medicinal chemistry and material science.

Properties

IUPAC Name

N-(5,6-dimethyl-1-octylbenzimidazol-4-yl)-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H33N3O3S/c1-5-6-7-8-9-10-15-27-17-25-24-22(27)16-18(2)19(3)23(24)26-31(28,29)21-13-11-20(30-4)12-14-21/h11-14,16-17,26H,5-10,15H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYZQLVUKFJXZFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCN1C=NC2=C1C=C(C(=C2NS(=O)(=O)C3=CC=C(C=C3)OC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H33N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzimidazole core, followed by the introduction of the dimethyl and octyl substituents. The final step involves the sulfonation reaction to attach the methoxybenzenesulfonamide group. Common reagents used in these reactions include strong acids, bases, and various organic solvents to facilitate the reactions under controlled temperatures and pressures.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the compound. Quality control measures are crucial to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions: N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Nucleophiles like halides or amines in the presence of catalysts or under reflux conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce amines.

Scientific Research Applications

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The benzimidazole core can bind to enzymes or receptors, modulating their activity. The sulfonamide group may enhance the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-fluorobenzenesulfonamide
  • 3,5-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide
  • 3,4-dichloro-N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)benzenesulfonamide

Uniqueness: N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide stands out due to its methoxy group, which can influence its chemical reactivity and biological activity. The presence of the octyl chain also affects its hydrophobicity and interaction with lipid membranes, making it distinct from its analogs.

Biological Activity

N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on its anticancer and antimicrobial properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the benzimidazole class, which is known for diverse biological activities. Its structure includes a benzimidazole core, a methoxy group, and a sulfonamide moiety, which contribute to its unique properties.

Property Details
IUPAC Name This compound
Molecular Formula C24H33N3O3S
Molar Mass 433.61 g/mol
CAS Number 338955-39-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The benzimidazole core can bind to various enzymes or receptors, modulating their activity. The sulfonamide group enhances solubility and bioavailability, facilitating transport within biological systems.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties:

  • Cell Proliferation Inhibition : In vitro assays have shown that this compound effectively inhibits the proliferation of various cancer cell lines. For instance, in studies involving human lung cancer cell lines such as A549 and HCC827, the compound demonstrated IC50 values ranging from 2.12 μM to 5.13 μM in 2D assays .
  • Mechanism Insights : The compound's mechanism involves binding to DNA and disrupting critical cellular processes. It has been observed to bind within the minor groove of AT-DNA, which may interfere with transcription and replication processes essential for cancer cell survival .

Antimicrobial Activity

In addition to its anticancer effects, this compound has shown promising antimicrobial activity:

  • Testing Against Bacteria : The antimicrobial efficacy was evaluated using broth microdilution methods against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli. Results indicated that the compound possesses notable antibacterial properties .

Case Studies and Research Findings

Several key studies have explored the biological activity of this compound:

  • Antitumor Studies : A study published in Compounds indicated that derivatives similar to this compound exhibited high antitumor activity across multiple cell lines. The research highlighted the need for further optimization to enhance selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Comparative Analysis : Comparative studies with related compounds revealed that modifications in the chemical structure could significantly impact biological activity. For example, compounds with different substituents on the benzimidazole core showed varied levels of efficacy against cancer cell lines .
  • Toxicity Assessment : While demonstrating anticancer potential, some studies noted that certain derivatives also affected normal fibroblast cell lines (e.g., MRC-5), indicating a need for careful evaluation of therapeutic windows in drug development .

Q & A

Q. What are the recommended synthetic routes for N-(5,6-dimethyl-1-octyl-1H-1,3-benzimidazol-4-yl)-4-methoxybenzenesulfonamide, and how can reaction efficiency be optimized?

  • Methodological Answer : Begin with a nucleophilic substitution or condensation reaction between the benzimidazole core and 4-methoxybenzenesulfonyl chloride. Use quantum chemical calculations (e.g., density functional theory, DFT) to model transition states and identify energy barriers . Optimize conditions (solvent, temperature, catalyst) via a factorial experimental design (e.g., Taguchi or Box-Behnken methods) to minimize side products and maximize yield . Validate with HPLC-MS and NMR for purity.

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Employ single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, focusing on the orientation of the octyl chain and methoxy group . Pair with DFT calculations to map electron density distributions and frontier molecular orbitals (HOMO/LUMO). Vibrational spectroscopy (FT-IR, Raman) can confirm functional groups, while UV-Vis spectroscopy assesses electronic transitions influenced by the sulfonamide moiety .

Q. What methodologies are suitable for assessing the solubility and formulation stability of this compound?

  • Methodological Answer : Conduct solubility studies in solvents of varying polarity (e.g., water, DMSO, ethanol) using shake-flask methods with HPLC quantification. For stability, perform accelerated degradation studies (40°C/75% RH) and monitor via LC-MS for hydrolytic or oxidative byproducts . Use Hansen solubility parameters (HSPs) to predict compatibility with excipients for drug formulation .

Advanced Research Questions

Q. How can computational modeling predict the biological targets of this compound?

  • Methodological Answer : Use molecular docking (AutoDock Vina, Glide) to screen against protein databases (e.g., PDB, ChEMBL), prioritizing sulfonamide-binding enzymes like carbonic anhydrase or histone deacetylases (HDACs) . Validate predictions with surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities . Cross-reference with cheminformatics tools (e.g., SwissTargetPrediction) to identify off-target interactions.

Q. What strategies can resolve contradictions between computational predictions and experimental bioactivity data?

  • Methodological Answer : Apply Bayesian inference or machine learning models to reconcile discrepancies. For example, if DFT suggests high reactivity but bioassays show low activity, re-evaluate solvation effects or protein flexibility in docking simulations . Use kinetic studies (e.g., stopped-flow spectroscopy) to probe transient intermediates not captured in static models .

Q. What advanced techniques optimize the pharmacokinetic profile of this compound?

  • Methodological Answer : Modify the octyl chain length or methoxy group position to balance lipophilicity (logP) and membrane permeability (Caco-2 assay). Use in vitro microsomal stability assays (human liver microsomes) to assess metabolic resistance. For in vivo correlation, employ physiologically based pharmacokinetic (PBPK) modeling .

Q. How can researchers design experiments to elucidate the reaction mechanism of sulfonamide bond formation in this compound?

  • Methodological Answer : Use isotopic labeling (e.g., 18^{18}O in sulfonyl chloride) with tandem mass spectrometry (MS/MS) to track bond cleavage/formation. Perform Hammett analysis to correlate substituent effects (σ values) on reaction rates. In situ IR spectroscopy can detect intermediates like sulfonic anhydrides .

Q. What experimental frameworks establish structure-activity relationships (SAR) for this compound’s anti-inflammatory or antimicrobial activity?

  • Methodological Answer : Synthesize analogs with systematic substitutions (e.g., alkyl chain length, methoxy vs. ethoxy groups). Test against bacterial panels (MIC assays) or inflammatory markers (e.g., TNF-α ELISA). Use multivariate analysis (PCA or PLS regression) to correlate structural descriptors (e.g., molar refractivity, polar surface area) with bioactivity .

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